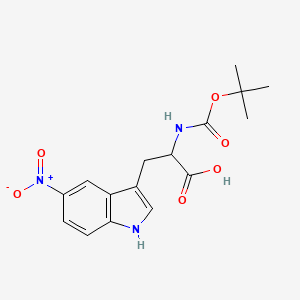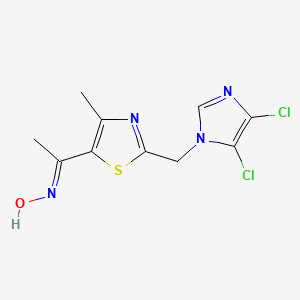![molecular formula C11H13N3O B12818913 1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12818913.png)
1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with an isopropyl group at the 2-position and an ethanone group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core. The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Thieno[2,3-b]pyridine: Shares structural similarities and is also studied for its anticancer properties
Uniqueness: 1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its isopropyl group at the 2-position and ethanone group at the 1-position contribute to its potency as a kinase inhibitor and its potential therapeutic applications.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(2-propan-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C11H13N3O/c1-7(2)10-4-11-12-5-9(8(3)15)6-14(11)13-10/h4-7H,1-3H3 |
InChI Key |
NDPYHJMTIXOZOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C=C(C=NC2=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



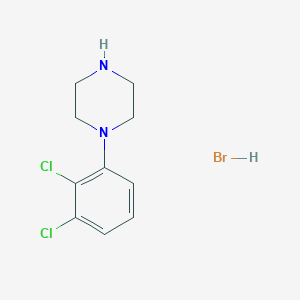
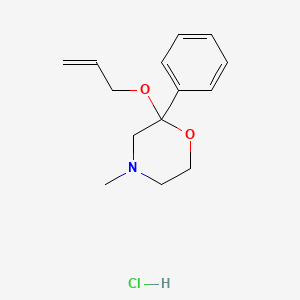
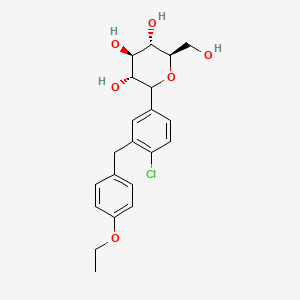
![2-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12818851.png)
![2-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12818856.png)
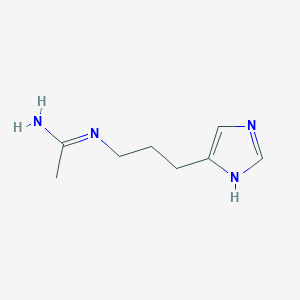


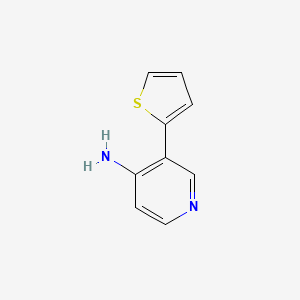
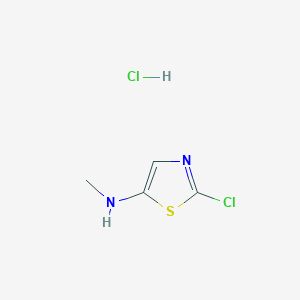
![2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B12818895.png)
